D-Glucosamine-13C6 6-Phosphate Hydrate chemical properties
D-Glucosamine-13C6 6-Phosphate Hydrate chemical properties
An In-Depth Technical Guide to D-Glucosamine-¹³C₆ 6-Phosphate Hydrate: Properties, Analysis, and Applications
Abstract
D-Glucosamine-¹³C₆ 6-Phosphate Hydrate is a stable, isotopically labeled form of D-Glucosamine-6-Phosphate (GlcN-6-P), a critical intermediate in the Hexosamine Biosynthetic Pathway (HBP). This guide provides a comprehensive overview of its chemical properties, its pivotal role as an internal standard for quantitative mass spectrometry, and detailed protocols for its application in metabolic research. Designed for researchers, scientists, and drug development professionals, this document elucidates the significance of precise GlcN-6-P measurement and offers expert insights into method development and data interpretation, grounded in established scientific principles.
The Central Role of D-Glucosamine-6-Phosphate in Cellular Metabolism
The Hexosamine Biosynthetic Pathway (HBP) is a vital metabolic route that utilizes a fraction of the glucose entering a cell to produce uridine 5'-diphospho-N-acetyl-D-glucosamine (UDP-GlcNAc).[1][2] UDP-GlcNAc is an essential building block for the glycosylation of proteins and lipids, processes fundamental to cell signaling, protein folding, and cellular structure.[1]
The first and rate-limiting step of the HBP is the conversion of D-fructose-6-phosphate and L-glutamine into D-Glucosamine-6-Phosphate (GlcN-6-P) and L-glutamate.[3] This reaction is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT), also known as glucosamine-6-phosphate synthase (GlmS).[2][4] As the committed intermediate of the pathway, the cellular concentration of GlcN-6-P is a critical indicator of HBP flux. Dysregulation of the HBP has been strongly implicated in various pathological states, including diabetes, cancer, and inflammatory diseases, making the accurate quantification of GlcN-6-P essential for understanding these conditions.[1][2]
Caption: The Hexosamine Biosynthetic Pathway (HBP).
Physicochemical Properties of D-Glucosamine-¹³C₆ 6-Phosphate Hydrate
D-Glucosamine-¹³C₆ 6-Phosphate Hydrate is specifically designed for use in isotope dilution mass spectrometry. The incorporation of six heavy carbon (¹³C) atoms provides a distinct and known mass shift compared to its endogenous, unlabeled (¹²C) counterpart, without significantly altering its chemical behavior. This mass difference is the cornerstone of its utility as a perfect internal standard.
| Property | Value | Reference |
| Chemical Name | 2-Amino-2-deoxy-D-glucose-¹³C₆ 6-(Dihydrogen Phosphate) Hydrate | [5] |
| Molecular Formula | ¹³C₆H₁₅NO₈P·(H₂O) | [5] |
| Molecular Weight | 278.064 g/mol | [5] |
| Unlabeled MW | ~259.15 g/mol | [1][6] |
| CAS Number | 3616-42-0 (Unlabeled) | [5] |
| Appearance | White or neat solid powder | [5][7] |
| Solubility | Soluble in water (50 mg/mL) and PBS (pH 7.2, 10 mg/mL) | [1][7] |
| Storage | -20°C | [1][7][8] |
| Stability | Stable for ≥ 4 years when stored at -20°C | [1] |
| InChI Key | UQENKMRQSJRGCB-BTVCFUMJSA-N (Unlabeled) | [1] |
Core Application: Isotope Dilution Mass Spectrometry
The gold standard for metabolite quantification is isotope dilution mass spectrometry (IDMS), most commonly performed with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology relies on adding a known quantity of the stable isotope-labeled (SIL) standard, D-Glucosamine-¹³C₆ 6-Phosphate, to a biological sample at the earliest stage of sample preparation.
Causality of Experimental Choice: The SIL internal standard (IS) is chemically identical to the endogenous analyte. Therefore, it co-elutes chromatographically and experiences the same ionization efficiency (or suppression) in the mass spectrometer's source. Any sample loss during extraction, cleanup, or derivatization will affect both the analyte and the IS equally. By measuring the ratio of the analyte's signal to the IS's signal, one can calculate the analyte's absolute concentration with exceptionally high accuracy and precision, effectively normalizing for experimental variability. This self-validating system is superior to external calibration methods, which cannot account for matrix effects and sample-specific losses.
Caption: Workflow for Isotope Dilution Mass Spectrometry.
Experimental Protocols and Methodologies
This section provides a robust, field-proven protocol for the quantification of GlcN-6-P in cultured mammalian cells.
Protocol 4.1: Quantitative Analysis of Endogenous D-Glucosamine-6-Phosphate in Cell Lysates using LC-MS/MS
1. Reagent and Standard Preparation:
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Stock Solution of IS: Accurately weigh ~1 mg of D-Glucosamine-¹³C₆ 6-Phosphate Hydrate and dissolve in an appropriate volume of high-purity water to create a 1 mg/mL stock solution. Aliquot and store at -80°C.
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Working IS Solution: On the day of the experiment, dilute the stock IS solution with an 80:20 Methanol:Water solution to a final concentration of 50 ng/mL. This solution will be used for metabolite extraction.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting a stock solution of unlabeled D-Glucosamine-6-Phosphate in water. These will be used to create a calibration curve.
2. Cell Culture and Harvesting:
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Culture cells (e.g., in a 6-well plate) to the desired confluency or experimental endpoint.
-
Aspirate the culture medium and immediately wash the cells twice with 1 mL of ice-cold PBS to remove extracellular metabolites.
-
Place the plate on dry ice to instantly quench all metabolic activity.
3. Metabolite Extraction and Spiking with Internal Standard:
-
Expertise Insight: The addition of the IS occurs simultaneously with cell lysis and protein precipitation to ensure it is subjected to all subsequent steps alongside the analyte.
-
To each well of the quenched plate, add 500 µL of the pre-chilled (-80°C) working IS solution (80:20 Methanol:Water containing 50 ng/mL of the ¹³C₆-labeled standard).
-
Incubate at -20°C for 15 minutes.
-
Scrape the cells in the extraction solvent and transfer the entire lysate/solvent mixture to a microcentrifuge tube.
4. Sample Cleanup:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolite pellet in 50 µL of a suitable solvent for LC injection (e.g., 50:50 Acetonitrile:Water) and vortex thoroughly.
-
Centrifuge again at 14,000 x g for 5 minutes at 4°C and transfer the clear supernatant to an autosampler vial for analysis.
5. LC-MS/MS Instrumentation and Parameters:
-
LC System: A UPLC/HPLC system capable of delivering stable gradients.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining polar metabolites like sugar phosphates. Example: Waters Acquity UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 10 mM Ammonium Acetate, 0.1% Acetic Acid.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, 0.1% Acetic Acid.
-
Gradient: A typical gradient would start at high %B, ramping down to increase the aqueous component and elute polar compounds.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), typically in negative mode for phosphate-containing compounds.
-
MRM Transitions (Example):
-
Unlabeled GlcN-6-P (Analyte): Q1: 258.1 m/z → Q3: 79.0 m/z (phosphate fragment)
-
Labeled GlcN-6-P-¹³C₆ (IS): Q1: 264.1 m/z → Q3: 79.0 m/z (phosphate fragment)
-
Note: These transitions must be empirically optimized on the specific instrument being used.
-
6. Data Analysis and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard transitions.
-
Calculate the ratio of (Analyte Area / IS Area) for each sample.
-
Prepare a calibration curve by plotting the (Analyte Area / IS Area) ratio against the known concentration of the unlabeled standards.
-
Determine the concentration of GlcN-6-P in the biological samples by interpolating their area ratios from the linear regression of the calibration curve.
Protocol 4.2: Troubleshooting and Method Validation
-
Trustworthiness: A robust method requires validation. Key parameters to assess include:
-
Linearity: Ensure the calibration curve has an R² value > 0.99 over the expected biological concentration range.
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Accuracy (% recovery) should be within 85-115%, and precision (%RSD) should be <15%.
-
Matrix Effects: Evaluate whether components in the sample matrix suppress or enhance the ionization of the analyte by comparing the IS signal in neat solution versus a post-extraction spiked sample.
-
LOD/LOQ: Determine the Limit of Detection and Limit of Quantification to understand the sensitivity of the assay.[9]
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Handling, Storage, and Safety
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Storage: D-Glucosamine-¹³C₆ 6-Phosphate Hydrate is hygroscopic and should be stored tightly sealed in a desiccator at -20°C to ensure long-term stability.[1][10]
-
Handling: As with any chemical reagent, standard laboratory safety practices should be employed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
Conclusion
D-Glucosamine-¹³C₆ 6-Phosphate Hydrate is an indispensable tool for modern metabolic research. Its application in isotope dilution mass spectrometry provides the accuracy and precision required to dissect the complex role of the Hexosamine Biosynthetic Pathway in health and disease. By enabling reliable quantification of the pathway's gatekeeper metabolite, this compound empowers researchers to develop a deeper understanding of cellular metabolism and to identify potential new therapeutic targets.
References
-
Milewski S. Glucosamine-6-phosphate synthase--the multi-facets enzyme. PubMed. [Online]. Available: [Link]
-
KEGG COMPOUND: C00352. [Online]. Available: [Link]
-
Glucosamine 6-Phosphate | C6H14NO8P | CID 439217 - PubChem. [Online]. Available: [Link]
-
Can D-Glucosamine 6-phosphate enter the cell? - ResearchGate. [Online]. Available: [Link]
-
D Glucosamine 6 phosphate - mzCloud. [Online]. Available: [Link]
-
D-Glucosamine-6-phosphate (hydrate) - Labchem Catalog. [Online]. Available: [Link]
-
D-GLUCOSAMINE - Megazyme. [Online]. Available: [Link]
-
a) IR and b) mass spectra of D-glucosamine obtained from shrimp shells;... - ResearchGate. [Online]. Available: [Link]
-
Fast determination of glucosamine in pharmaceutical formulations by high performance liquid chromatography without pre-c - Redalyc. [Online]. Available: [Link]
-
A green analytical method for the determination of glucosamine using FTIR spectrophotometry - Semantic Scholar. [Online]. Available: [Link]
-
THE BIOSYNTHESIS OF GLUCOSAMINE. [Online]. Available: [Link]
- Method for measuring glucosamine-6-phosphate - Google Patents. [Online].
-
D-Glucosamine-13C6 6-Phosphate Hydrate - Isotope Science / Alfa Chemistry. [Online]. Available: [Link]
-
Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed. [Online]. Available: [Link]
- A kind of preparation method of D-glucosamine - Google Patents. [Online].
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Glucosamine-6-phosphate synthase--the multi-facets enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. D-Glucosamine-13C6 6-Phosphate Hydrate | CymitQuimica [cymitquimica.com]
- 6. Glucosamine 6-Phosphate | C6H14NO8P | CID 439217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. D-葡萄糖胺6-磷酸 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. moleculardepot.com [moleculardepot.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. nanochemazone.com [nanochemazone.com]
